2,3,6-trimethyl-4-methylidene-1H-pyridine
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Overview
Description
2,3,6-trimethyl-4-methylidene-1H-pyridine is a heterocyclic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a methylene group at the 4-position and three methyl groups at the 2, 3, and 6 positions. Dihydropyridines are known for their wide range of applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trimethyl-4-methylidene-1H-pyridine typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-trimethyl-4-methylidene-1H-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and methylene groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines depending on the reagents used.
Scientific Research Applications
2,3,6-trimethyl-4-methylidene-1H-pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its role as a calcium channel blocker and its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,6-trimethyl-4-methylidene-1H-pyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it valuable in the treatment of hypertension.
Comparison with Similar Compounds
- 2,4,6-Trimethyl-1,4-dihydropyridine
- 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
- Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Comparison: 2,3,6-trimethyl-4-methylidene-1H-pyridine is unique due to the presence of the methylene group at the 4-position, which can influence its reactivity and biological activity. Compared to other dihydropyridines, this structural feature may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Properties
CAS No. |
144486-79-3 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 |
IUPAC Name |
2,3,6-trimethyl-4-methylidene-1H-pyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5,10H,1H2,2-4H3 |
InChI Key |
JGTORGGMDMVHIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)C(=C(N1)C)C |
Synonyms |
Pyridine, 1,4-dihydro-2,3,6-trimethyl-4-methylene- (9CI) |
Origin of Product |
United States |
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